molecular formula C11H15BrN2 B3275601 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 627098-11-7

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B3275601
CAS No.: 627098-11-7
M. Wt: 255.15 g/mol
InChI Key: XTMFTKIWJJIAMN-UHFFFAOYSA-N
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Description

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a bromine atom and three methyl groups attached to the naphthyridine ring system. It has a molecular formula of C11H15BrN2 and a molecular weight of 255.15 g/mol

Preparation Methods

The synthesis of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This method allows for the efficient generation of the desired naphthyridine derivative in moderate to high yields.

Chemical Reactions Analysis

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The naphthyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydro-1,8-naphthyridine: Lacks the bromine and methyl groups, resulting in different chemical and biological properties.

    6-Chloro-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    1,5,7-Trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

6-bromo-1,5,7-trimethyl-3,4-dihydro-2H-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-7-9-5-4-6-14(3)11(9)13-8(2)10(7)12/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMFTKIWJJIAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCN(C2=NC(=C1Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901186066
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627098-11-7
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627098-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1,2,3,4-tetrahydro-1,5,7-trimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901186066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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